molecular formula C20H12BrN3O4S B10905001 (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B10905001
M. Wt: 470.3 g/mol
InChI Key: RJQHLDOZVIELRQ-WQRHYEAKSA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolone core, a brominated aniline group, and a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions to form the thiazolone ring.

    Introduction of the Brominated Aniline Group: This step involves the nucleophilic substitution of the thiazolone with 4-bromoaniline.

    Attachment of the Nitrophenyl-Furan Moiety: This is often accomplished through a condensation reaction between the thiazolone derivative and a nitrophenyl-furan aldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the thiazolone core and the nitrophenyl group suggests it might exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The brominated aniline and nitrophenyl groups could facilitate binding to specific molecular targets, while the thiazolone core might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-chloroanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(4-fluoroanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

Compared to its analogs, (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can lead to distinct interactions with molecular targets, potentially resulting in unique biological effects or industrial applications.

Properties

Molecular Formula

C20H12BrN3O4S

Molecular Weight

470.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12BrN3O4S/c21-12-5-7-13(8-6-12)22-20-23-19(25)18(29-20)11-14-9-10-17(28-14)15-3-1-2-4-16(15)24(26)27/h1-11H,(H,22,23,25)/b18-11-

InChI Key

RJQHLDOZVIELRQ-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)[N+](=O)[O-]

Origin of Product

United States

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